molecular formula C15H13ClN2O B8197834 (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8197834
M. Wt: 272.73 g/mol
InChI Key: OJGKKUKQYZABRC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a benzyl group, a chloropyridinyl moiety, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Chloropyridinyl Moiety Addition: The chloropyridinyl group is often added through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxazole ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts are frequently employed for cross-coupling reactions, while halogenation reactions may use reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a pyridinyl moiety and have similar pharmacological activities.

    Chloropyridinyl Esters: These esters have a chloropyridinyl group and are used in similar applications, such as enzyme inhibition.

Uniqueness

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral nature. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4S)-4-benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-6-7-14(17-9-12)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGKKUKQYZABRC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.